Cas no 2171424-62-5 ((2R)-1-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidine-2-carboxylic acid)

(2R)-1-3-Cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidine-2-carboxylic acid is a chiral, Fmoc-protected amino acid derivative designed for peptide synthesis and medicinal chemistry applications. Its cyclopropyl and piperidine moieties contribute to conformational rigidity, enhancing binding selectivity in target interactions. The Fmoc group ensures compatibility with solid-phase peptide synthesis (SPPS), allowing for efficient deprotection under mild basic conditions. The carboxylic acid functionality facilitates further derivatization or conjugation. This compound is particularly valuable in the development of constrained peptides and peptidomimetics, where stereochemical control and structural stability are critical. High purity and well-defined stereochemistry make it suitable for research in drug discovery and biochemical studies.
(2R)-1-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidine-2-carboxylic acid structure
2171424-62-5 structure
商品名:(2R)-1-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidine-2-carboxylic acid
CAS番号:2171424-62-5
MF:C28H32N2O5
メガワット:476.564087867737
CID:6422826
PubChem ID:165541411

(2R)-1-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • (2R)-1-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidine-2-carboxylic acid
    • 2171424-62-5
    • EN300-1500615
    • (2R)-1-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]piperidine-2-carboxylic acid
    • インチ: 1S/C28H32N2O5/c1-28(18-13-14-18,16-25(31)30-15-7-6-12-24(30)26(32)33)29-27(34)35-17-23-21-10-4-2-8-19(21)20-9-3-5-11-22(20)23/h2-5,8-11,18,23-24H,6-7,12-17H2,1H3,(H,29,34)(H,32,33)/t24-,28?/m1/s1
    • InChIKey: LGRSULNYFYRRES-RIBGEGAISA-N
    • ほほえんだ: O=C(CC(C)(C1CC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CCCC[C@@H]1C(=O)O

計算された属性

  • せいみつぶんしりょう: 476.23112213g/mol
  • どういたいしつりょう: 476.23112213g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 35
  • 回転可能化学結合数: 8
  • 複雑さ: 791
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 95.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 4

(2R)-1-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidine-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1500615-250mg
(2R)-1-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]piperidine-2-carboxylic acid
2171424-62-5
250mg
$3099.0 2023-09-27
Enamine
EN300-1500615-100mg
(2R)-1-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]piperidine-2-carboxylic acid
2171424-62-5
100mg
$2963.0 2023-09-27
Enamine
EN300-1500615-50mg
(2R)-1-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]piperidine-2-carboxylic acid
2171424-62-5
50mg
$2829.0 2023-09-27
Enamine
EN300-1500615-1000mg
(2R)-1-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]piperidine-2-carboxylic acid
2171424-62-5
1000mg
$3368.0 2023-09-27
Enamine
EN300-1500615-5000mg
(2R)-1-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]piperidine-2-carboxylic acid
2171424-62-5
5000mg
$9769.0 2023-09-27
Enamine
EN300-1500615-10000mg
(2R)-1-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]piperidine-2-carboxylic acid
2171424-62-5
10000mg
$14487.0 2023-09-27
Enamine
EN300-1500615-500mg
(2R)-1-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]piperidine-2-carboxylic acid
2171424-62-5
500mg
$3233.0 2023-09-27
Enamine
EN300-1500615-2500mg
(2R)-1-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]piperidine-2-carboxylic acid
2171424-62-5
2500mg
$6602.0 2023-09-27
Enamine
EN300-1500615-1.0g
(2R)-1-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]piperidine-2-carboxylic acid
2171424-62-5
1g
$0.0 2023-06-05

(2R)-1-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidine-2-carboxylic acid 関連文献

(2R)-1-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidine-2-carboxylic acidに関する追加情報

Chemical Compound CAS No. 2171424-62-5: (2R)-1-(3-Cyclopropyl)-3-{[(9H-Fluoren-9-yl)methoxycarbonyl]amino}butanoylpiperidine-2-carboxylic Acid

The compound with CAS No. 2171424-62-5, named (2R)-1-(3-Cyclopropyl)-3-{[(9H-Fluoren-9-yl)methoxycarbonyl]amino}butanoylpiperidine-2-carboxylic Acid, is a complex organic molecule with significant potential in the fields of pharmacology and materials science. This compound is characterized by its intricate structure, which includes a piperidine ring, a cyclopropyl group, and a fluorenylmethoxycarbonyl (Fmoc) protecting group. The presence of these functional groups makes it a valuable compound for research and development in drug design and advanced materials.

Recent studies have highlighted the importance of piperidine derivatives in medicinal chemistry due to their ability to modulate various biological targets. The cyclopropyl group in this compound adds unique strain-induced reactivity, which can enhance the molecule's interaction with biological systems. Additionally, the Fmoc group is widely used in peptide synthesis as a protective moiety, underscoring the versatility of this compound in both synthetic and analytical applications.

The synthesis of this compound involves a multi-step process that typically includes the formation of the piperidine ring, followed by the introduction of the cyclopropyl and Fmoc groups. Researchers have employed various strategies, such as nucleophilic substitution and coupling reactions, to achieve high yields and purity. The stereochemistry at the (2R) position is critical for determining the compound's biological activity, making it essential to employ enantioselective synthesis techniques.

In terms of applications, this compound has shown promise in drug delivery systems due to its ability to form stable complexes with bioactive molecules. Furthermore, its structural complexity makes it an ideal candidate for studying enzyme inhibition and receptor binding mechanisms. Recent advancements in computational chemistry have enabled researchers to model the interactions of this compound with various biological targets, providing insights into its potential therapeutic uses.

The integration of fluorenylmethoxycarbonyl (Fmoc) groups into organic molecules has been a focal point in recent research. This group not only serves as a protective entity but also enhances the molecule's stability under harsh reaction conditions. Studies have demonstrated that compounds bearing Fmoc groups exhibit improved solubility and bioavailability, making them attractive candidates for pharmaceutical development.

In conclusion, the compound with CAS No. 2171424-62-5 represents a significant advancement in organic chemistry. Its unique structure, combined with cutting-edge synthetic methodologies and applications in drug design, positions it as a key player in future research and development efforts.

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